molecular formula C6H9NO2S2 B138068 4,5-Dimethylthiophene-2-sulfonamide CAS No. 140646-53-3

4,5-Dimethylthiophene-2-sulfonamide

Cat. No. B138068
M. Wt: 191.3 g/mol
InChI Key: RFXSVPDXWQGDIS-UHFFFAOYSA-N
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Description

The research on 4,5-Dimethylthiophene-2-sulfonamide encompasses the synthesis and exploration of thiophene sulfonamide derivatives for their potential biological activities. The first paper describes a facile synthesis method for thiophene sulfonamide derivatives, highlighting their potential as urease inhibitors, antibacterial agents, and hemolytically active compounds . The second paper focuses on a specific derivative, 4-(1,3-benzothiazol-2-yl)thiophene-2-sulfonamide, which was identified as a moderately potent inhibitor of cyclin-dependent kinase 5 (cdk5), a protein associated with neurodegenerative diseases .

Synthesis Analysis

The synthesis of thiophene sulfonamide derivatives is achieved through a Suzuki cross-coupling reaction, which involves the reaction of various aryl boronic acids and esters with 5-bromothiophene-2-sulfonamide under mild temperature conditions . This method is convenient and allows for the introduction of different functional groups onto the thiophene ring, which can significantly affect the biological activity of the resulting compounds.

Molecular Structure Analysis

The molecular structure of these derivatives is crucial for their biological activity. In the case of 4-(1,3-benzothiazol-2-yl)thiophene-2-sulfonamide, the X-ray coordinates of the ligand with cdk5 have been reported, revealing an unusual binding mode to the hinge region of the kinase via a water molecule . This information is valuable for understanding the structure-activity relationship (SAR) and for designing more potent inhibitors.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of thiophene sulfonamide derivatives are primarily the Suzuki cross-coupling reactions. These reactions are known for their efficiency in forming carbon-carbon bonds and are particularly useful for creating a diverse array of functionalized thiophene compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene sulfonamide derivatives are influenced by the substitution pattern and the electronic effects of the functional groups attached to the aromatic ring. These properties are essential for the compounds' biological activities, as demonstrated by the compound 5-Phenylthiophene-2-sulfonamide, which showed the highest urease inhibition activity among the synthesized derivatives . The electronic properties of the substituents can affect the binding affinity and overall efficacy of the compounds as inhibitors.

Scientific Research Applications

Antimicrobial and Antifungal Applications

Research into sulfonamide derivatives, including those related to 4,5-dimethylthiophene-2-sulfonamide, has demonstrated their potential in antimicrobial and antifungal applications. For example, novel sulfonamide derivatives have been synthesized, showing promising biological activities against various microbial and fungal strains. These compounds have been evaluated for their bactericidal and fungicidal properties, suggesting their utility in developing new antimicrobial agents (El-Mariah & Nassar, 2008).

Polymorphism and Material Science

Studies on aromatic sulfonamides with fluorine groups have explored the effects of substituents on polymorphism. This research is crucial for understanding how molecular modifications can influence the physical properties of materials, which has implications for the design of pharmaceuticals and novel materials. Through single-crystal X-ray analysis and differential scanning calorimetry, researchers have been able to identify stable and metastable crystalline forms, contributing to the field of crystal engineering and material science (Terada et al., 2012).

Enzyme Inhibition for Therapeutic Applications

Sulfonamide derivatives have also been investigated for their potential as enzyme inhibitors with applications in therapeutic areas such as cancer and neurodegenerative diseases. For instance, pyrazoline benzensulfonamides have been synthesized and tested for their inhibitory activity against carbonic anhydrase and acetylcholinesterase enzymes. These studies are critical for developing novel therapeutic agents with low cytotoxicity and enhanced selectivity for treating conditions like Alzheimer’s disease (Ozmen Ozgun et al., 2019).

Metal Complex Formation and Antimicrobial Activity

Research on sulfonamide-derived compounds and their transition metal complexes has revealed that these compounds can form stable complexes with metals like cobalt(II), copper(II), nickel(II), and zinc(II). These complexes have been characterized and evaluated for their antimicrobial properties, showing moderate to significant activity against bacterial and fungal strains. This line of research opens avenues for the development of metal-based antimicrobial agents and contributes to the understanding of metal interactions with organic compounds in biological systems (Chohan & Shad, 2011).

Tautomeric Behavior and Pharmaceutical Activity

The study of molecular conformation and tautomeric behavior is essential in the pharmaceutical and medicinal chemistry fields, as these characteristics are directly related to the biological and pharmaceutical activities of compounds. Research utilizing spectroscopic methods and density functional theory has provided insights into the tautomeric forms of sulfonamide derivatives, contributing to the design and development of more effective pharmaceutical agents (Erturk et al., 2016).

Safety And Hazards

The safety information for 4,5-Dimethylthiophene-2-sulfonamide indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and if swallowed, calling a poison center or doctor if feeling unwell .

properties

IUPAC Name

4,5-dimethylthiophene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2S2/c1-4-3-6(10-5(4)2)11(7,8)9/h3H,1-2H3,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFXSVPDXWQGDIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1)S(=O)(=O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Dimethylthiophene-2-sulfonamide

Synthesis routes and methods

Procedure details

The procedure of Example 3A was followed with 2,3-dimethylthiophene (6.0 g, 53.6 mmole), chlorosulfonic acid (27.5 g), dry chloroform (160 ml total), and concentrated ammonium hydroxide to provide solid 4,5-dimethyl-2-thiophenesulfonamide. The sulfonamide (1.5 g, 7.7 mmole), 1N NaOH (7.7 ml), acetone (7.0 ml) were combined and 4-chlorophenyl isocyanate (1.14 g, 7.7 mmole), 1N HCl (7.7 ml) to provide the named product (1.0 g).
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
27.5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
160 mL
Type
solvent
Reaction Step Four

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